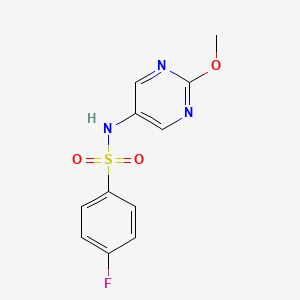

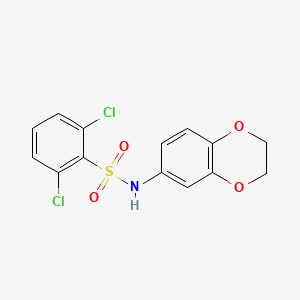

4-氟-N-(2-甲氧基嘧啶-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro affinity for the enzyme, as well as in vivo efficacy in increasing kynurenic acid concentration in the hippocampal fluid of rats . Another study synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, examining the effects of substituents on COX-2 and COX-1 inhibition, leading to the discovery of a potent and selective COX-2 inhibitor . Additionally, Schiff base derivatives of benzenesulfonamide have been synthesized, such as the compound from the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, which was characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of these benzenesulfonamide derivatives has been extensively studied. The Schiff base compound mentioned earlier was crystallographically examined and found to crystallize in the monoclinic space group, with detailed crystallographic parameters provided, indicating the existence of the compound in the enol-imine form in both solid state and solution . This highlights the importance of tautomerism in Schiff base ligands, which can influence their photochromic and thermochromic characteristics.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is demonstrated through their ability to inhibit specific enzymes or bind to metal ions. The synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides showed high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury . The COX-2 selective inhibitors synthesized in another study were designed to selectively target the COX-2 enzyme, which is implicated in inflammation and pain, without significantly affecting COX-1, which is important for gastrointestinal protection .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their structural features and have been characterized using various spectroscopic methods. For instance, the Schiff base derivative's spectroscopic studies included MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, which provided insights into its molecular properties . The Co(II) and Ni(II) complexes containing a benzenesulfonamide-based Schiff base were characterized by elemental analysis, molar conductance, magnetic moment, thermal analysis, and spectroscopic techniques, which helped deduce their structural features and investigate their fluorescence quenching properties .

科学研究应用

用于癌症治疗的光动力疗法:Pişkin、Canpolat 和 Öztürk (2020) 的一项研究合成并表征了用苯磺酰胺衍生物基团取代的锌酞菁,展示了其作为光动力癌症治疗的 II 型光敏剂的潜力。该化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于光动力疗法中的 II 型机制非常重要(Pişkin, Canpolat, & Öztürk, 2020)。

潜在的抗癌剂:Tsai 等人。(2016) 研究了新型氨基噻唑-芍药酚衍生物,包括 4-氟-N-[4-(2-羟基-4-甲氧基苯基)噻唑-2-基]苯磺酰胺,以了解它们的抗癌作用。这些化合物对人胃腺癌和结直肠腺癌细胞系表现出很高的抗癌潜力,使其成为开发抗癌剂的有希望的先导化合物(Tsai 等人,2016)。

在肺癌中的放射增敏作用:Jung 等人。(2019) 探讨了苯基嘧啶衍生物(包括 4-((4-(4-氟苯基)嘧啶-2-基)氨基)苯磺酰胺)对人肺癌细胞的放射增敏作用。他们的研究表明,这些化合物可以提高放射治疗中放射疗法的有效性,标志着小分子放射增敏剂开发的重大进展(Jung 等人,2019)。

作用机制

Target of Action

Similar compounds have been found to interact with proteins such as the tgf-beta receptor type-1 and the peroxisome proliferator-activated receptor gamma . These receptors play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

It can be inferred that the compound interacts with its target proteins, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

Given the potential targets, it could influence pathways related to cell growth, differentiation, and apoptosis .

Result of Action

Based on its potential targets, it could influence cell growth, differentiation, and apoptosis .

属性

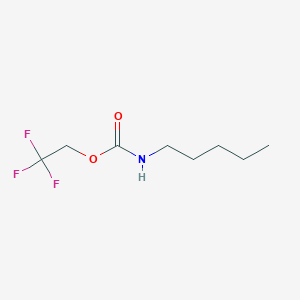

IUPAC Name |

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-8(12)3-5-10/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNLTOYQJBGNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)

![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)

![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)